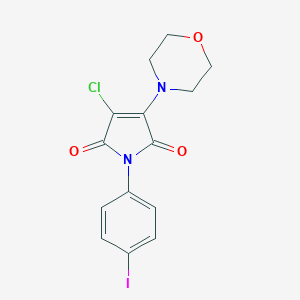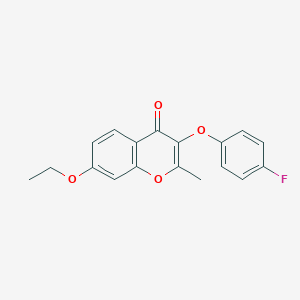![molecular formula C17H16Cl2N2O3S B382896 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B382896.png)
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chlorophenyl group and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorophenylmorpholine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions often include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time. The use of automated systems can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of essential cellular processes in microorganisms, making the compound effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-[(4-nitrophenyl)(4-morpholinyl)methylene]benzenesulfonamide
- 4-chloro-N-[(4-tolyl)(4-morpholinyl)methylene]benzenesulfonamide
- 4-chloro-N-[(4-bromophenyl)(4-morpholinyl)methylene]benzenesulfonamide
Uniqueness
4-chloro-N-[(4-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide is unique due to the presence of both the 4-chlorophenyl and morpholine groups, which can impart distinct chemical and biological properties. The combination of these groups can enhance the compound’s stability, solubility, and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C17H16Cl2N2O3S |
|---|---|
Peso molecular |
399.3g/mol |
Nombre IUPAC |
4-chloro-N-[(4-chlorophenyl)-morpholin-4-ylmethylidene]benzenesulfonamide |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-14-3-1-13(2-4-14)17(21-9-11-24-12-10-21)20-25(22,23)16-7-5-15(19)6-8-16/h1-8H,9-12H2 |
Clave InChI |
VZPYFYVTFCSWGR-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-CHLORO-1-(2-{3-CHLORO-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}PHENYL)-4-[(2-METHOXYPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B382814.png)
![3-(2-chlorophenyl)-5-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B382815.png)
![1-(4-Chlorophenyl)-3-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B382817.png)
![3-chloro-1-(4-iodophenyl)-4-[3-(trifluoromethyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B382818.png)

![(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382824.png)
![N'-(3,4-dimethoxybenzylidene)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382827.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B382828.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B382829.png)

![N-(2-Hydroxy-1-methylindol-3-yl)imino-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B382831.png)
![N'-(2-hydroxybenzylidene)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B382833.png)
![3-Chloro-1-[2-(3-chloro-4-morpholin-4-yl-2,5-dioxopyrrol-1-yl)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B382837.png)
![(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B382838.png)
